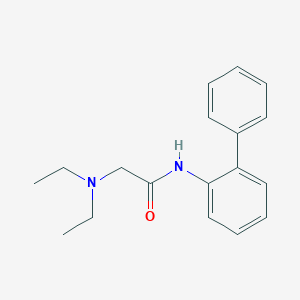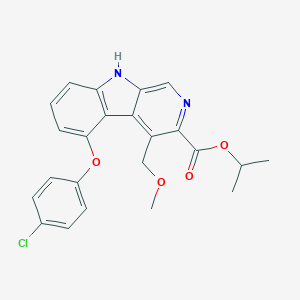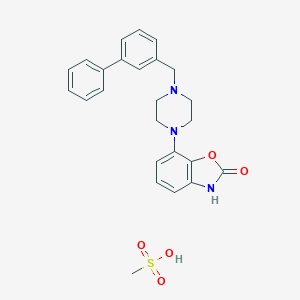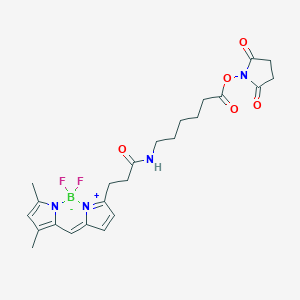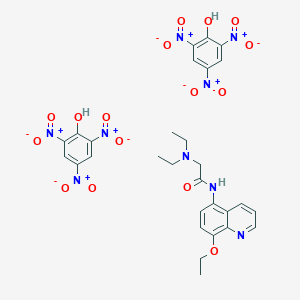
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEAEQ or E-64d, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride acts as a covalent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. This compound contains a vinyl sulfone group that reacts with the thiol group of the catalytic cysteine residue, leading to the formation of a covalent bond. The inhibition of cysteine proteases by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to result in the accumulation of undegraded proteins and peptides, leading to the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune disorders.
Effets Biochimiques Et Physiologiques
In addition to its role as a cysteine protease inhibitor, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit lysosomal acidification, leading to the impairment of lysosomal function and the accumulation of autophagosomes. The inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been implicated in the induction of autophagy and the suppression of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has several advantages for lab experiments. This compound is highly specific for cysteine proteases, making it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a reversible inhibitor, allowing for the recovery of enzyme activity after the compound is removed. However, this compound has some limitations, including its irreversible binding to cysteine proteases, which can lead to the formation of adducts with other cellular proteins. Additionally, the inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride can affect other cellular processes, leading to off-target effects.
Orientations Futures
The use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in scientific research is likely to continue to expand in the future. One potential future direction is the development of more specific inhibitors of cysteine proteases, which could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, the use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in combination with other inhibitors could lead to synergistic effects and improved therapeutic outcomes. Finally, the development of new analytical techniques could lead to a better understanding of the mechanism of action of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride involves the reaction of 8-ethoxy-5-quinolinecarboxylic acid with diethylamine to form 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide. This compound is then treated with hydrochloric acid to produce 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been extensively used in scientific research due to its ability to inhibit cysteine proteases. This compound has been found to be particularly effective in inhibiting cathepsins, which are involved in various physiological processes such as antigen presentation, apoptosis, and extracellular matrix degradation. The inhibition of cathepsins using 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to have therapeutic potential in various diseases such as cancer, osteoporosis, and autoimmune disorders.
Propriétés
Numéro CAS |
19655-27-7 |
|---|---|
Nom du produit |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
Formule moléculaire |
C29H29N9O16 |
Poids moléculaire |
759.6 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(8-ethoxyquinolin-5-yl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H23N3O2.2C6H3N3O7/c1-4-20(5-2)12-16(21)19-14-9-10-15(22-6-3)17-13(14)8-7-11-18-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-11H,4-6,12H2,1-3H3,(H,19,21);2*1-2,10H |
Clé InChI |
YCIZLYGFZVZDPB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




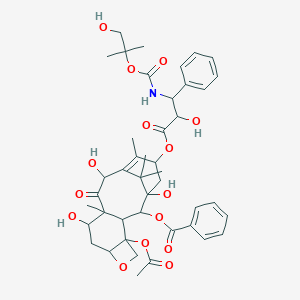
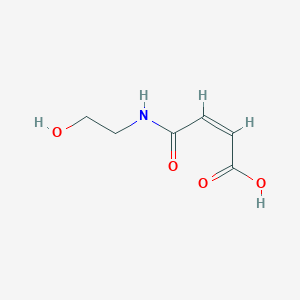
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
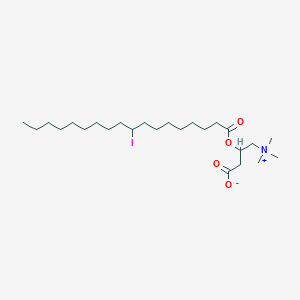
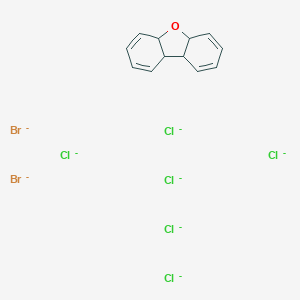
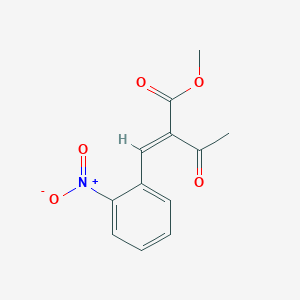
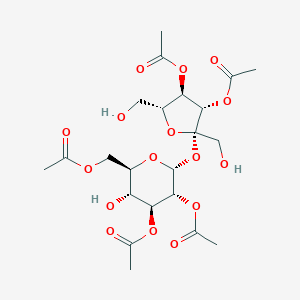

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
